N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide
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Overview
Description
“N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound . The benzofuran moiety is attached to a propan-2-yl group via a nitrogen atom . This compound also contains a bromobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzofuran ring attached to a propan-2-yl group via a nitrogen atom . It also contains a bromobenzamide group . The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of similar compounds include a density of 1.1±0.1 g/cm3, boiling point of 277.1±15.0 °C at 760 mmHg, and a molecular weight of 175.23 .Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide has been studied for its potential applications in scientific research. It has been found to be a useful inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs. This compound has also been found to be a useful inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been found to be a useful inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
Mechanism of Action
Target of Action
Benzofuran derivatives have been known to exhibit a wide range of biological activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial and antioxidant activities . The introduction of a hydroxyl group at the carbonyl carbon enhances the antioxidant property, while the antimicrobial activity decreases .
Biochemical Pathways
It’s worth noting that benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Pharmacokinetics
Result of Action
Benzofuran derivatives have been reported to have significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It’s worth noting that the activity of similar compounds has been maintained at different temperatures and ph levels .
Advantages and Limitations for Lab Experiments
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it has a wide range of potential applications in scientific research. However, it is important to note that this compound is not approved for use in humans and should only be used in laboratory experiments.
Future Directions
Given the potential applications of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide in scientific research and medicine, there are a number of possible future directions for research. These include further investigation into the mechanism of action of this compound, development of new synthesis methods, and evaluation of the potential therapeutic applications of this compound. In addition, further research into the biochemical and physiological effects of this compound could be beneficial. Finally, further research into the potential toxicological effects of this compound could be beneficial.
Synthesis Methods
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide has been synthesized in a variety of ways. One method involves the reaction of 1-benzofuran-2-ylpropan-2-yl bromide with 2-bromobenzamide in the presence of a base catalyst, such as triethylamine. This reaction results in the formation of this compound. Another method involves the reaction of 1-benzofuran-2-ylpropan-2-yl chloride with 2-bromobenzamide in the presence of a base catalyst, such as triethylamine. This reaction also results in the formation of this compound.
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c1-12(20-18(21)15-7-3-4-8-16(15)19)10-14-11-13-6-2-5-9-17(13)22-14/h2-9,11-12H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUXGROGQYOFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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